2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H29N3O2S2 and its molecular weight is 443.62. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- DCBSMP has garnered attention due to its potential antiviral properties. Researchers are exploring its efficacy against various viruses, including human pathogens. Further studies are needed to elucidate its mechanism of action and specific viral targets .
- As a derivative of the pyrimidinol class, DCBSMP may have implications in cancer research. Its structural features suggest possible interactions with cellular pathways involved in tumor growth and metastasis. Investigating its effects on cancer cell lines and animal models could reveal valuable insights.
- The benzylpiperidine moiety in DCBSMP hints at potential neuroactive properties. Researchers might explore its impact on neurotransmitter systems, receptor binding, and neuroprotection. Investigating its effects on neuronal function could lead to novel therapeutic strategies .
- DCBSMP’s unique structure makes it an interesting candidate for antimicrobial research. Scientists could investigate its activity against bacteria, fungi, and other pathogens. Understanding its mode of action and potential synergies with existing antibiotics is crucial .
- DCBSMP’s scaffold provides opportunities for medicinal chemistry. Researchers can modify its functional groups to create analogs with improved pharmacokinetic properties. These derivatives may serve as lead compounds for drug development in various therapeutic areas.
- Employing DCBSMP as a chemical probe can help identify its biological targets. Researchers can use affinity-based techniques, proteomics, and molecular docking to pinpoint proteins or pathways affected by this compound. Such insights contribute to our understanding of cellular processes.
Antiviral Research
Anticancer Investigations
Neuropharmacology
Antimicrobial Studies
Drug Development
Chemical Biology and Target Identification
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-3-26-22(28)21-19(13-16(2)30-21)24-23(26)29-15-20(27)25-11-9-18(10-12-25)14-17-7-5-4-6-8-17/h4-8,16,18H,3,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGUFLOLLMMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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